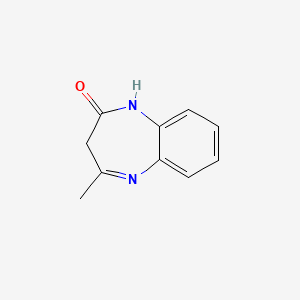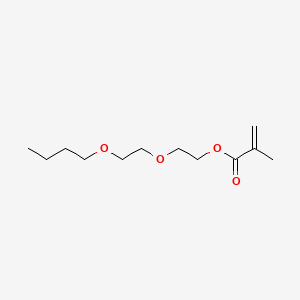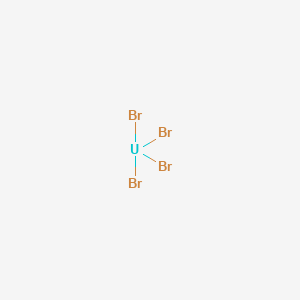
POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE) is a copolymer composed of ethyl methacrylate and methyl methacrylate monomers. This compound is a type of synthetic acrylate polymer known for its hydrophobic properties, lower modulus of elasticity, and softer texture compared to other similar polymers .
准备方法
The synthesis of POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE) typically involves free radical polymerization. The process begins with the monomers ethyl methacrylate and methyl methacrylate, which are polymerized in the presence of an initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like ethyl acetate . Industrial production methods often utilize bulk, solution, or emulsion polymerization techniques to achieve the desired copolymer properties .
化学反应分析
POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are less common but can be performed under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include modified copolymers with altered mechanical and thermal properties .
科学研究应用
POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of various functional materials and as a matrix for composite materials.
Biology: Employed in the fabrication of biomedical devices, such as hearing aids and dental materials.
Medicine: Utilized in drug delivery systems and as a component in tissue engineering scaffolds.
Industry: Applied in coatings, adhesives, and as a protective material for stone relics.
作用机制
The mechanism of action of POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE) involves its interaction with various molecular targets and pathways. The copolymer’s hydrophobic nature allows it to form stable films and coatings, providing protective barriers. In biomedical applications, the copolymer can interact with biological tissues, promoting adhesion and integration .
相似化合物的比较
POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE) is similar to other acrylate polymers such as:
POLY(ETHYL METHACRYLATE): Shares hydrophobic properties but has a lower modulus of elasticity and softer texture.
POLY(METHYL METHACRYLATE): Known for its transparency and higher modulus of elasticity.
POLY(2-(DIMETHYLAMINO)ETHYL METHACRYLATE): Exhibits pH-sensitive properties and is used in gene delivery.
The uniqueness of POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE) lies in its balanced properties, making it suitable for a variety of applications where both flexibility and durability are required.
属性
CAS 编号 |
25685-29-4 |
|---|---|
分子式 |
C11H18O4 |
分子量 |
214.26 g/mol |
IUPAC 名称 |
ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C6H10O2.C5H8O2/c1-4-8-6(7)5(2)3;1-4(2)5(6)7-3/h2,4H2,1,3H3;1H2,2-3H3 |
InChI 键 |
WCMINAGIRMRVHT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C)C.CC(=C)C(=O)OC |
规范 SMILES |
CCOC(=O)C(=C)C.CC(=C)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Naphthalenecarboxamide, 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1617684.png)
![2-Naphthalenecarboxamide, N-(5-chloro-2-methylphenyl)-4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B1617685.png)







